

A Comparative Spectroscopic Analysis of 4-Fluorobenzhydrol and Its Para-Substituted Analogs

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Compound of Interest

Compound Name: **4-Fluorobenzhydrol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Fluorobenzhydrol** with its para-substituted analogs, namely 4-Chlorobenzhydrol and 4-Methylbenzhydrol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for compound identification, structural elucidation, and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Fluorobenzhydrol** and its selected para-substituted analogs.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound	Ar-H (ppm)	CH-OH (ppm)	OH (ppm)	Other (ppm)
4-Fluorobenzhydrol	7.25-7.40 (m, 7H), 7.00-7.10 (t, 2H)	5.80 (d, 1H)	~2.2 (br s, 1H)	-
4-Chlorobenzhydrol	7.26-7.35 (m, 9H)[1][2]	5.81 (s, 1H)[3]	2.24 (s, 1H)[3]	-
4-Methylbenzhydrol	7.12-7.34 (m, 9H)[4]	5.75 (s, 1H)[4]	~2.1 (br s, 1H)	2.32 (s, 3H, CH ₃)[4]

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	C-OH (ppm)	Aromatic C (ppm)	Other (ppm)
4-Fluorobenzhydrol	~75.5	~162 (d, ¹ JCF), ~143, ~139, ~128.5, ~128, ~126.5, ~115.5 (d, ² JCF)	-
4-Chlorobenzhydrol	75.6[3]	143.5, 142.2, 133.3, 128.6, 128.2, 127.9, 126.5[3]	-
4-Methylbenzhydrol	~76.0	~144, ~141, ~137, ~129, ~128.5, ~126.5	21.2 (CH ₃)

Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-O Stretch	C-X Stretch
4,4'-Difluorobenzhydrol	3350-3200[5]	~3050	~1015	~1220 (C-F)
4-Chlorobenzhydrol	~3300-3400[6][7]	~3060, 3030[6]	~1010-1030[6]	~1090 (C-Cl)[6]
4-Methylbenzhydrol	~3350[8][9]	~3020-3080[8]	~1015[8]	-

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Fluorobenzaldehyde	124[10]	123, 95, 75
4-Chlorobenzhydrol	218[11][12]	201, 181, 139, 105, 77[11]
4-Methylbenzhydrol	198[4]	181, 165, 119, 105, 91, 77[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[5] The solution is then transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is employed. [13]

- ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[13]
- KBr Pellet: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry KBr powder.[13] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[13] The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer. The sample is introduced via a direct insertion probe or by gas chromatography if volatile.[5] The ionization energy is typically set to 70 eV.

Visualizations

Structural Comparison of Analogs

4-Fluorobenzhydrol

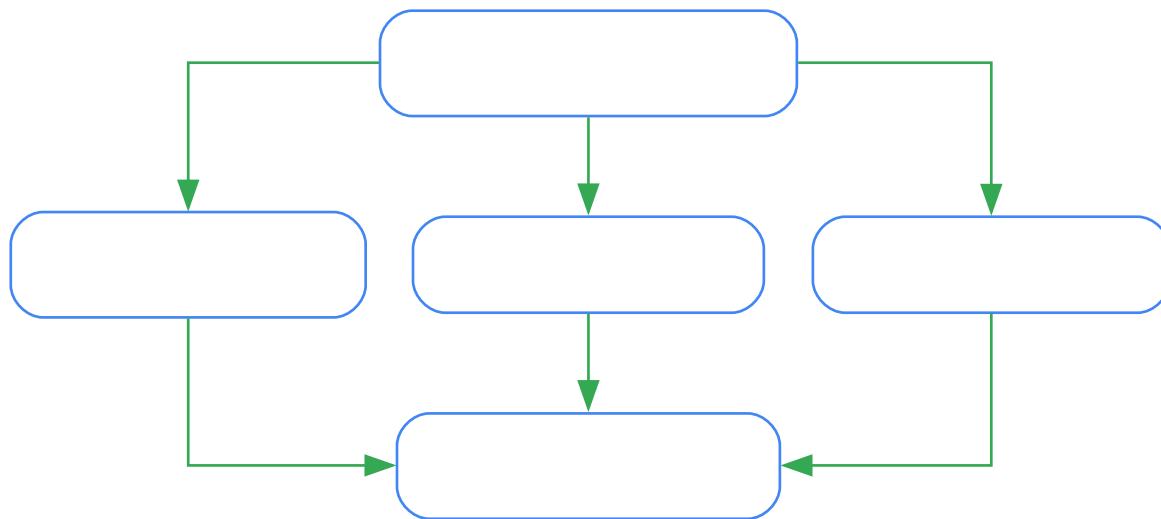
4-Chlorobenzhydrol

4-Methylbenzhydrol

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Caption: Chemical structures of the compared benzhydrol analogs.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of the benzhydrol compounds.

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